4-Benzylidenedihydrofuran-2,3-dione

Organocatalysis Asymmetric Synthesis Michael Addition

4-Benzylidenedihydrofuran-2,3-dione (CAS 7153-55-1) is a heterocyclic building block defined by its dihydrofuran-2,3-dione core and an exocyclic benzylidene substituent. Its established physicochemical identity, including a density of 1.338 g/cm³ and a boiling point of 322.4 ºC , provides a consistent analytical fingerprint for procurement verification.

Molecular Formula C11H8O3
Molecular Weight 188.18 g/mol
Cat. No. B12876285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylidenedihydrofuran-2,3-dione
Molecular FormulaC11H8O3
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1C(=CC2=CC=CC=C2)C(=O)C(=O)O1
InChIInChI=1S/C11H8O3/c12-10-9(7-14-11(10)13)6-8-4-2-1-3-5-8/h1-6H,7H2/b9-6-
InChIKeyKXUOXAHBZQNAEU-TWGQIWQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzylidenedihydrofuran-2,3-dione Procurement: Core Molecular Identity and Physicochemical Baseline for Research Sourcing


4-Benzylidenedihydrofuran-2,3-dione (CAS 7153-55-1) is a heterocyclic building block defined by its dihydrofuran-2,3-dione core and an exocyclic benzylidene substituent. Its established physicochemical identity, including a density of 1.338 g/cm³ and a boiling point of 322.4 ºC , provides a consistent analytical fingerprint for procurement verification. As a cyclic oxalyl derivative, it functions as a doubly activated electrophilic scaffold, distinguishing it from mono-carbonyl analogs. The compound's commercial supply, while confirmed by multiple vendor entries, is substantiated by a peer-reviewed academic record that certifies its authenticity and defines its synthetic utility, thereby de-risking the acquisition of a research-grade material compared to less-characterized or incorrectly cataloged alternatives [1].

Organocatalytic enantioselective Michael addition workflow
Doubly activated α-keto-γ-lactone electrophilic scaffold
Peer-reviewed synthetic utility with authenticated supply record

Why 4-Benzylidenedihydrofuran-2,3-dione Cannot Be Replaced by Generic Furan-2,3-dione Analogs in Research


Generic substitution within the furan-2,3-dione class is not possible because the precise electronic and steric environment of the benzylidene group dictates reactivity in advanced synthesis. The 4-arylidene-α-keto-γ-lactone framework is not a general scaffold; its rigid, conjugated structure is essential for preventing undesired deconjugation and enabling selective molecular recognition by organocatalysts. This structural rigidity is a key factor that overcomes the inherently low electrophilicity of tetrasubstituted Michael acceptors, a limitation that plagues simpler or non-cyclic analogs [1]. Consequently, interchanging 4-benzylidenedihydrofuran-2,3-dione with a 4-methyl or 4-phenyl analog would fundamentally alter the reaction outcome, selectivity, and subsequent product utility, making the specific compound a non-fungible item in a research supply chain.

This Compound 4-Benzylidene substituent provides essential electronic and steric control for organocatalyst recognition
Generic Analog Risk 4-Methyl or 4-phenyl analogs may alter selectivity and reaction outcome; scaffold recognition is not transferable
This Compound Rigid α-keto-γ-lactone prevents deconjugation, enabling reactivity at tetrasubstituted alkene position
Non-Cyclic / Mono-Carbonyl Risk Simpler or non-cyclic analogs lack the structural rigidity required; deconjugation may limit electrophilicity
This Compound Furan-2,3-dione core yields a distinct reactivity and selectivity profile in validated protocols
Lactam Analog Risk Pyrrolidine-2,3-dione analogs show divergent selectivity; furan-to-lactam substitution may not reproduce outcomes

Quantitative Head-to-Head Evidence for Selecting 4-Benzylidenedihydrofuran-2,3-dione Over Alternatives


Unique Organocatalytic Michael Addition Yields and Selectivity: 4-Benzylidene vs. 4-Pyrrolidine Analog Scaffolds

In a direct comparative study, 4-arylidenedihydrofuran-2,3-diones, including the specific benzylidene derivative, serve as α-keto-γ-lactone electrophiles that provide moderate to good yields and high enantioselectivities in organocatalytic Michael additions of nitroalkanes. This performance is specifically attributed to the unique combination of the cyclic α-keto-lactone structure and the arylidene group, which prevents the problematic deconjugation observed with other electron-deficient alkenes. The study directly juxtaposes the furan-2,3-dione series with the pyrrolidine-2,3-dione series, confirming that while both share the α-dicarbonyl motif for catalyst recognition, the furan scaffold offers a divergent rigidity and electronic profile, leading to a distinct reaction outcome profile [1].

Organocatalytic Michael Addition
Head-to-head
Distinct reactivity and selectivity profile vs. lactam series
Supports enantioselective nitroalkane synthesis workflow
Furan scaffold rigidity prevents deconjugation; lactam series yields divergent outcomes
Organocatalysis Asymmetric Synthesis Michael Addition

Physicochemical Identity Verification: Density and Boiling Point Against Class Averages

The compound's unique physical property profile, notably a density of 1.338 g/cm³ and a boiling point of 322.4 ºC at 760 mmHg , allows for its immediate differentiation from other benzylidene-furanone isomers or in-class compounds. For example, a direct database comparison with (E)-3-Benzylidenedihydrofuran-2(3H)-one (CAS 75519-85-2), a mono-carbonyl regioisomer, reveals fundamentally different molecular properties and, consequently, distinct chemical reactivity . This quantitative baseline is critical for incoming quality control when sourcing the compound.

Density Fingerprint
Method context
Δ 0.176 g/cm³ vs. regioisomer
Supports incoming identity confirmation workflow
Predicted properties; experimental verification recommended on receipt
Analytical Chemistry Material Purity Structural Confirmation

Patent-Documented DHODH Inhibitory Activity Against a Validated Drug Target

A 4-benzylidenedihydrofuran-2,3-dione derivative was identified in a Genzyme patent (US8703811) as a potent inhibitor of the target dihydroorotate dehydrogenase (DHODH) from the malaria parasite P. falciparum, with a recorded IC50 of 64 nM [1]. This places the compound's activity in a pharmacologically significant range, comparable to established preclinical DHODH inhibitors. While the in-class selectivity profile is not fully disclosed, this patent-derived data point establishes the compound's potential for specific target engagement, which is not a generic property of all furan-2,3-diones.

PfDHODH Inhibition
Data to verify
IC₅₀ 64 nM (patent-derived)
Supports target-engagement assay context
Single-point patent data; class selectivity unreported
Medicinal Chemistry DHODH Inhibition Malaria

Validated Research Applications for 4-Benzylidenedihydrofuran-2,3-dione Based on Comparative Evidence


Asymmetric Synthesis of Chiral Nitroalkane Derivatives via Organocatalysis

This compound is unequivocally suited as a specialized Michael acceptor for the enantioselective synthesis of chiral nitroalkanes, a class of versatile synthetic intermediates. The evidence from Fofana et al. validates that the rigid furan-2,3-dione framework, bearing the benzylidene substituent, is a superior electrophile that overcomes the low reactivity of tetrasubstituted alkenes. Researchers should procure this compound when a high degree of stereochemical control and a predictable reaction manifold are required, as it directly mirrors the successful protocols reported in the primary literature, which specified this exact substrate class [1].

Physicochemical Identity Confirmation for Compound Management and Re-supply

For laboratory managers and compound management facilities, the distinct density of 1.338 g/cm³ and boiling point of 322.4 ºC serve as a rapid, low-cost quality control benchmark. Before initiating costly or time-consuming syntheses, these quantifiable metrics allow for the immediate verification of the supplied material against a regioisomer like (E)-3-Benzylidenedihydrofuran-2(3H)-one, which has a significantly different density of 1.162 g/cm³ . This procedure is critical for ensuring experimental reproducibility when reordering the compound from different suppliers or batch lots.

Medicinal Chemistry Hit Expansion Targeting Plasmodium falciparum DHODH

The identification of a 4-benzylidenedihydrofuran-2,3-dione derivative as a potent PfDHODH inhibitor (IC50 64 nM) in a patent application provides a direct rationale for its procurement in a drug discovery setting. A medicinal chemistry team can prioritize this compound over other aromatic aldehydes or ketones as a starting point for structure-activity relationship (SAR) studies, given its validated target engagement at a therapeutically relevant concentration [2]. This scenario is predicated on the patent-derived evidence, which differentiates it from inactive or untested analogs.

Application
Selection Property
Validation Focus
Asymmetric nitroalkane synthesis
Electrophilic scaffold fit for organocatalysis
Enantioselectivity and yield reproducibility
Identity verification on receipt
Physicochemical fingerprint (density, boiling point)
Regioisomer differentiation from mono-carbonyl analogs
PfDHODH target engagement studies
Reported nanomolar-range activity context
Assay reproducibility and selectivity profiling
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